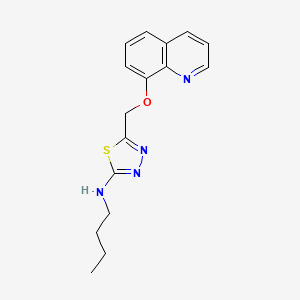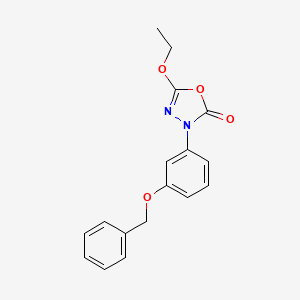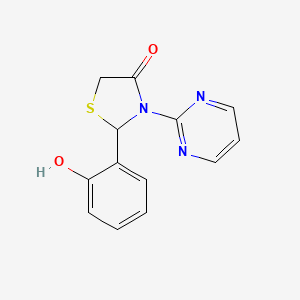
N-Butyl-5-((quinolin-8-yloxy)methyl)-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-5-((quinolin-8-yloxy)methyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline moiety linked to a thiadiazole ring via an oxy-methyl bridge. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-5-((quinolin-8-yloxy)methyl)-1,3,4-thiadiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.
Quinoline Derivative Preparation: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The quinoline derivative is then coupled with the thiadiazole ring via an oxy-methyl bridge using a suitable alkylating agent such as butyl bromide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
N-Butyl-5-((quinolin-8-yloxy)methyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other alkyl or aryl groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, aryl halides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Alkylated or arylated derivatives
科学研究应用
N-Butyl-5-((quinolin-8-yloxy)methyl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for the detection of metal ions.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-Butyl-5-((quinolin-8-yloxy)methyl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, proteins, and nucleic acids, affecting their function and activity.
Pathways Involved: It can modulate redox reactions, enzyme activity, and signal transduction pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- N-Butyl-5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-amine
- N-Butyl-5-((quinolin-8-yloxy)methyl)-1,3,4-triazol-2-amine
Uniqueness
N-Butyl-5-((quinolin-8-yloxy)methyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties compared to its oxadiazole and triazole analogs. This uniqueness can result in different reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
90208-26-7 |
|---|---|
分子式 |
C16H18N4OS |
分子量 |
314.4 g/mol |
IUPAC 名称 |
N-butyl-5-(quinolin-8-yloxymethyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C16H18N4OS/c1-2-3-9-18-16-20-19-14(22-16)11-21-13-8-4-6-12-7-5-10-17-15(12)13/h4-8,10H,2-3,9,11H2,1H3,(H,18,20) |
InChI 键 |
LADQQKYULFFLIY-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1=NN=C(S1)COC2=CC=CC3=C2N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-[(Propan-2-yl)amino]pyridazin-3(2H)-one](/img/structure/B12911484.png)
methanone](/img/structure/B12911492.png)



![7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B12911519.png)






